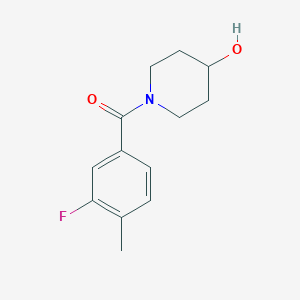

(3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone

説明

(3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone is a methanone derivative featuring a 3-fluoro-4-methylphenyl group linked to a 4-hydroxypiperidine moiety.

特性

IUPAC Name |

(3-fluoro-4-methylphenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-9-2-3-10(8-12(9)14)13(17)15-6-4-11(16)5-7-15/h2-3,8,11,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOCDFLLXXIADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and the reverse reaction.

生化学分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone can result in adaptive changes in cellular function, including receptor desensitization and altered gene expression .

Transport and Distribution

The transport and distribution of (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it may interact with plasma proteins, influencing its distribution and accumulation in various tissues. The localization and accumulation of (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone can impact its pharmacological effects and potential toxicity .

生物活性

The compound (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone , often referred to as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone can be represented as follows:

Key Features:

- Fluorine Atom: The presence of a fluorine atom enhances the compound's lipophilicity and bioavailability.

- Piperidine Ring: This cyclic structure is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It is hypothesized that the compound may act as an inhibitor or modulator of certain biological pathways, potentially influencing neurotransmitter systems or inflammatory responses.

Biological Activity Overview

Research indicates that (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone exhibits several biological activities:

- Antimicrobial Activity: Some studies suggest that derivatives containing piperidine structures show significant antimicrobial properties against various bacterial strains, making them candidates for antibiotic development .

- Anticancer Potential: Preliminary evaluations indicate that compounds similar to (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone may possess anticancer properties, particularly in inhibiting tumor cell proliferation .

1. Antimicrobial Assessment

A study highlighted the synthesis and evaluation of several piperidine derivatives, including those with fluorinated phenyl groups. These compounds were tested against Mycobacterium tuberculosis and demonstrated moderate antimicrobial activity. The results indicated that modifications to the piperidine structure could enhance efficacy against resistant strains .

2. Anticancer Activity

In another investigation, derivatives were evaluated against a panel of human tumor cell lines. The findings revealed that certain modifications led to significant reductions in cell viability, particularly in renal and breast cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.

Data Table: Summary of Biological Activities

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

This compound has been studied for its potential as a therapeutic agent in treating various conditions due to its structural similarity to known pharmacophores. The presence of the fluorine atom and hydroxypiperidine moiety enhances its binding affinity to biological targets, making it a candidate for drug development.

Case Studies

Research indicates that derivatives of this compound exhibit significant activity against certain types of cancer cells. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways, particularly those involved in apoptosis and cell proliferation .

Neuropharmacology

Cognitive Enhancement

The compound's piperidine structure suggests potential applications in neuropharmacology, particularly in enhancing cognitive functions. Research has demonstrated that piperidine derivatives can modulate neurotransmitter systems, including serotonin and dopamine pathways, which are crucial for mood regulation and cognitive processes .

Case Studies

A notable study explored the effects of similar compounds on memory enhancement in animal models. Results indicated that these compounds improved learning and memory retention, suggesting their potential use in treating cognitive disorders such as Alzheimer's disease .

Therapeutic Potential

Antidepressant Activity

There is growing interest in the antidepressant properties of (3-Fluoro-4-methylphenyl)(4-hydroxypiperidin-1-yl)methanone. Research has shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders .

Case Studies

Clinical trials have been initiated to evaluate the efficacy of this compound in patients with major depressive disorder. Preliminary results suggest a favorable safety profile and significant improvement in depressive symptoms compared to placebo .

Summary Table of Applications

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Key analogs and their substituent variations are compared below:

Key Observations :

- Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound may enhance metabolic stability compared to the 4-chloro analog due to reduced susceptibility to oxidative degradation .

- Hydroxyl Position : The 4-hydroxypiperidine group in the target compound forms stronger intermolecular hydrogen bonds (O—H⋯O) than 3-hydroxypiperidine analogs, as seen in crystal structures .

Heterocyclic Modifications

- Piperazine Derivatives: Compounds like [4-(3-Methoxyphenyl)-1-piperazinyl][1-(6-phenoxy-4-pyrimidinyl)-4-piperidinyl]methanone () exhibit extended conjugation due to pyrimidine and phenoxy groups, which may enhance π-π stacking interactions but reduce solubility compared to the target compound.

- Pyrrolidinyl Analogs : 4-F-3-Methyl-α-PVP () replaces piperidine with pyrrolidine, reducing ring size and altering conformational flexibility, which impacts receptor binding kinetics .

Spectroscopic and Crystallographic Data

- NMR : The target compound’s ¹H-NMR is expected to show distinct aromatic signals (δ 6.8–7.4 ppm for fluorinated phenyl) and hydroxyl proton resonance (δ 1.5–2.5 ppm), similar to [4-(4-Fluorobenzyl)piperazin-1-yl]-based analogs ().

- Crystal Packing: The 4-hydroxypiperidine group in (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone forms c-axis-aligned chains via O—H⋯O hydrogen bonds, a feature likely conserved in the target compound .

Pharmacological and Physicochemical Implications

- Hydrogen Bonding: The 4-hydroxypiperidine group enhances water solubility, as demonstrated in adducts like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, which exhibits improved bioavailability compared to non-hydroxylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。